REACTION_CXSMILES
|
NC1[C:3]([F:9])=[N:4][CH:5]=[C:6]([Br:8])[CH:7]=1.IC.[CH3:12][N:13]([CH:15]=O)[CH3:14]>[H-].[Na+].CCOC(C)=O>[Br:8][C:6]1[CH:7]=[C:15]([N:13]([CH3:14])[CH3:12])[C:3]([F:9])=[N:4][CH:5]=1 |f:3.4|
|
Name
|
|
Quantity
|
1.571 mmol
|
Type
|
reactant
|
Smiles
|
NC=1C(=NC=C(C1)Br)F
|
Name
|
oil
|
Quantity
|
1.571 mmol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
3 mL
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
1.571 mmol
|
Type
|
reactant
|
Smiles
|
IC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOC(=O)C
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred for 15 min at rt
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the RM was stirred for 13 h at rt
|
Duration
|
13 h
|
Type
|
WASH
|
Details
|
washed with brine (4×)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The residue was absorbed on silica gel
|
Type
|
CUSTOM
|
Details
|
purified by flash chromatography (heptane/EtOAc 0% to 40%)
|
Type
|
ADDITION
|
Details
|
The fraction containing the first eluting product
|
Type
|
CUSTOM
|
Details
|
were evaporated
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C(C(=NC1)F)N(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |